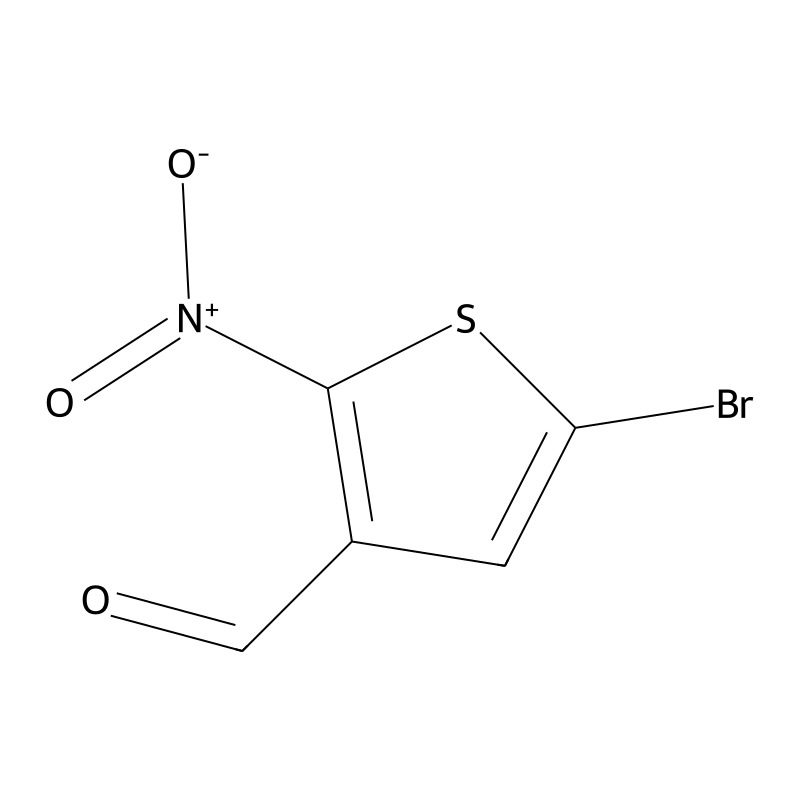

5-Bromo-2-nitrothiophene-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-nitrothiophene-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 236.05 g/mol. It is characterized by its yellow crystalline solid form and has a melting point of 119-121 °C, making it relatively stable under standard conditions. The compound features a thiophene ring substituted with a bromine atom and a nitro group, as well as an aldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

- Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.

- Acylation: The aldehyde group can undergo acylation reactions, facilitating the introduction of various acyl groups.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be achieved through various methods:

- Bromination and Nitration: Starting from 5-nitrothiophene-2-carboxaldehyde, bromination can be performed using bromine in the presence of an acid catalyst.

- Direct Synthesis: The compound can also be synthesized via a multi-step process involving the reaction of thiophene derivatives with nitro and bromo reagents under controlled conditions .

5-Bromo-2-nitrothiophene-3-carbaldehyde finds applications across several fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its potential biological activity, it is explored for developing new drugs.

- Materials Science: The compound may also be utilized in electronic materials and as a precursor for functionalized thiophenes used in organic electronics .

Studies on the interaction of 5-Bromo-2-nitrothiophene-3-carbaldehyde with various biological systems are essential for understanding its potential therapeutic applications. Preliminary investigations suggest that it may interact with specific enzymes or receptors, although comprehensive studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 5-Bromo-2-nitrothiophene-3-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Nitrothiophene | Lacks bromine; used in dye synthesis | |

| 2-Bromo-5-nitrothiophene | Similar structure; used in pharmaceuticals | |

| 5-Bromothiophene | Lacks nitro group; simpler reactivity | |

| 5-Nitrothiophene-2-carbonitrile | Contains a nitrile group; different reactivity | |

| N-(5-Bromothiophen-2-yl)acetamide | Amide derivative; different functional group |

Uniqueness

The unique combination of a bromine atom, a nitro group, and an aldehyde function in 5-Bromo-2-nitrothiophene-3-carbaldehyde distinguishes it from similar compounds. This structural arrangement enhances its reactivity and potential utility in various synthetic pathways, making it a valuable compound in both research and application contexts .

Classical Synthetic Routes

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol during the introduction of multiple functional groups onto the thiophene ring. Classical synthetic approaches have evolved from fundamental understanding of thiophene reactivity patterns and electrophilic substitution mechanisms .

The earliest successful syntheses relied on sequential functionalization strategies, beginning with the preparation of simple thiophene derivatives followed by systematic introduction of the bromine, nitro, and aldehyde substituents. These classical routes typically employ well-established organic transformations including electrophilic aromatic substitution, Friedel-Crafts acylation, and oxidation reactions [3] .

One fundamental classical approach involves the initial bromination of thiophene at the 2-position, followed by nitration at the 5-position, and concluding with formylation at the 3-position. This sequential methodology, while requiring multiple steps, provides excellent control over regiochemistry and allows for the systematic introduction of each functional group under optimized conditions [6].

Alternative classical routes begin with nitration of thiophene derivatives, taking advantage of the directing effects of existing substituents to achieve the desired substitution pattern. The nitro group, being a strong electron-withdrawing group, significantly influences subsequent electrophilic substitution reactions, making it possible to achieve high regioselectivity in subsequent bromination and formylation steps [8].

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction has emerged as one of the most reliable and widely employed methods for introducing aldehyde functionality into thiophene derivatives. This transformation utilizes the reaction between phosphorus oxychloride and dimethylformamide to generate an electrophilic formylating reagent that readily attacks electron-rich aromatic systems [9] [10] [11].

For the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde, the Vilsmeier-Haack formylation typically begins with appropriately substituted bromonitrothiophene precursors. The reaction proceeds through the formation of chloromethyleniminium salts, which act as powerful electrophiles toward the thiophene ring. Under carefully controlled conditions, temperatures ranging from 0 to 80 degrees Celsius over 2 to 12 hours, yields of 65 to 85 percent can be achieved [3] [6] [9].

Recent developments in Vilsmeier-Haack methodology have focused on improving reaction selectivity and reducing harsh reaction conditions. Modified protocols employing alternative formylating agents and optimized solvent systems have demonstrated enhanced functional group tolerance and improved yields. The use of trifluoroacetic anhydride as an alternative to traditional phosphorus oxychloride systems has shown particular promise in achieving higher regioselectivity [12] [10].

Temperature control emerges as a critical parameter in Vilsmeier-Haack formylations of polysubstituted thiophenes. Lower temperatures favor kinetic control and improved regioselectivity, while higher temperatures can lead to increased formation of regioisomeric products and decomposition pathways. The optimal temperature range for formylation of bromonitrothiophene substrates has been determined to be 60 to 70 degrees Celsius [9] [11].

Regioselective Nitration Strategies

The regioselective introduction of nitro groups into thiophene derivatives requires careful consideration of both electronic and steric effects. Traditional nitration protocols employing mixtures of nitric and sulfuric acids must be adapted to accommodate the unique reactivity patterns of thiophene rings and the presence of other substituents [12] [14].

For bromothiophene substrates, nitration reactions typically proceed with high regioselectivity at the position meta to the bromine substituent, owing to the electron-withdrawing nature of the halogen. The reaction conditions require precise temperature control, typically maintaining temperatures between 0 and 25 degrees Celsius with controlled addition of nitrating agents to prevent overnitration and decomposition [15].

Alternative nitration protocols have been developed to address the limitations of classical acid-based systems. The use of ammonium nitrate in the presence of potassium hydrogen sulfate as a catalyst has demonstrated excellent regioselectivity and reduced environmental impact compared to traditional methods. This approach provides yields ranging from 60 to 80 percent while minimizing the formation of undesired regioisomers [14] [16].

Mechanistic studies have revealed that the regioselectivity of thiophene nitration is strongly influenced by the solvent system employed. Acetic anhydride favors nitration at the 2-position of indole-like systems, while trifluoroacetic acid directs nitration to the 6-position in benzene-ring-containing substrates. Similar solvent effects have been observed in thiophene systems, allowing for improved control over substitution patterns [12] [17].

Bromination Protocols for Nitrothiophenes

The bromination of nitrothiophene derivatives presents unique challenges due to the deactivating effect of the nitro group toward electrophilic substitution. However, this deactivation can be advantageous in achieving high regioselectivity, as bromination occurs preferentially at positions that are least deactivated by the electron-withdrawing nitro substituent [18] [19].

Classical bromination protocols employ elemental bromine or N-bromosuccinimide as brominating agents. The choice of brominating agent significantly influences both the reaction rate and selectivity. Elemental bromine provides faster reaction rates but may lead to reduced selectivity, while N-bromosuccinimide offers improved control over the bromination process at the expense of longer reaction times [18] [20].

Recent advances in bromination methodology have focused on the development of electrochemical approaches that offer improved safety profiles and environmental compatibility. Electrochemical bromination of thiophenes in batch and continuous flow systems has demonstrated yields comparable to traditional methods while eliminating the need for stoichiometric brominating agents [20] [21].

The regioselectivity of bromination in nitrothiophene systems can be predicted based on electronic density calculations and Fukui indices. These computational approaches have revealed that bromination proceeds preferentially at positions with the highest nucleophilic character, which are typically those furthest from the electron-withdrawing nitro group [22].

Modern Catalytic Approaches for Synthesis

Contemporary synthetic chemistry has witnessed the development of numerous catalytic methodologies that offer improved efficiency and selectivity compared to classical stoichiometric approaches. For the synthesis of polysubstituted thiophenes, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools [23] [24] [25].

Suzuki-Miyaura cross-coupling reactions between halothiophenes and organoborane reagents provide excellent yields ranging from 50 to 90 percent under mild reaction conditions. These transformations tolerate a wide range of functional groups and allow for the introduction of diverse substituents onto the thiophene ring. The use of modern palladium catalysts with enhanced activity has enabled these reactions to proceed at lower temperatures with reduced catalyst loadings [24] [26].

Stille coupling reactions offer an alternative approach for thiophene functionalization, particularly for the introduction of complex aromatic substituents. While these reactions provide excellent yields of 75 to 90 percent, the toxicity of organotin reagents has limited their widespread adoption in industrial applications [27].

Direct arylation protocols have gained significant attention as atom-economical alternatives to traditional cross-coupling approaches. These reactions employ simple aryl halides as coupling partners and proceed through palladium-catalyzed carbon-hydrogen bond activation. Recent developments in deep eutectic solvents have enabled these transformations to proceed under environmentally benign conditions without the need for strictly anhydrous conditions [25].

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic routes to 5-Bromo-2-nitrothiophene-3-carbaldehyde. Systematic studies employing design of experiments methodologies have identified key variables that significantly influence both yield and selectivity [24] [28].

Temperature emerges as the most critical parameter in most synthetic transformations. For Vilsmeier-Haack formylations, optimal temperatures range from 60 to 80 degrees Celsius, with maximum yields achieved at approximately 70 degrees Celsius. Higher temperatures lead to decreased selectivity due to competing side reactions, while lower temperatures result in incomplete conversion [9] [11].

Solvent selection profoundly impacts both reaction rates and product distributions. Polar aprotic solvents such as dimethylformamide and toluene mixtures provide optimal results for most transformations. The use of solvent mixtures allows for fine-tuning of reaction polarity and can significantly improve yields compared to single-component solvent systems [24] [28].

Catalyst loading optimization studies have revealed that yields plateau at catalyst loadings of 5 to 10 percent, with diminishing returns observed at higher loadings. However, increased catalyst loading can improve reaction selectivity by suppressing competing pathways, making higher loadings advantageous in cases where selectivity is more important than economic considerations [24] [25].

The role of base equivalents in coupling reactions requires careful optimization, with optimal results typically obtained using 1.2 to 2.0 equivalents of base. Excess base can lead to substrate decomposition and reduced yields, while insufficient base results in incomplete conversion [25] [26].

Industrial Scale Production Considerations

The translation of laboratory-scale synthetic methods to industrial production requires consideration of numerous factors beyond simple yield optimization. Economic viability, environmental impact, safety considerations, and scalability challenges all play critical roles in determining the commercial feasibility of synthetic routes [29] [30] [31].

Raw material costs represent a significant portion of overall production expenses. Industrial processes favor synthetic routes that utilize readily available and inexpensive starting materials. The development of alternative synthetic strategies that avoid expensive reagents or catalysts can provide substantial cost advantages in large-scale production [32] [30].

Environmental considerations have become increasingly important in industrial process development. Green chemistry principles emphasize the use of renewable feedstocks, environmentally benign solvents, and reaction conditions that minimize waste generation. The implementation of solvent recycling protocols and the development of aqueous or solvent-free reaction conditions can significantly reduce the environmental impact of industrial processes [17] [30].

Safety considerations are paramount in industrial chemical production. The replacement of hazardous reagents with safer alternatives, the implementation of continuous flow processes to minimize inventory of dangerous intermediates, and the development of processes that operate under mild conditions all contribute to improved safety profiles [32] [31].

Scale-up challenges often arise from heat and mass transfer limitations that are not apparent at laboratory scale. The use of continuous flow reactors can address many of these challenges by providing improved heat and mass transfer characteristics and enabling better process control. Additionally, continuous processes often provide improved safety profiles compared to batch operations [23] [24].

Waste management strategies must be considered early in process development to ensure economic viability. The development of synthetic routes that minimize waste generation, coupled with effective recycling and recovery protocols, can significantly reduce waste disposal costs and improve overall process economics [30] [31].

Product purity requirements in industrial applications often exceed those acceptable for research purposes. The development of efficient purification protocols that can be implemented at scale is essential for commercial success. Crystallization-based purification methods are generally preferred over chromatographic techniques due to their superior scalability and lower cost [31] [26].

Quality control and analytical considerations become increasingly complex at industrial scale. The development of robust analytical methods for process monitoring and product quality assessment is essential for maintaining consistent product quality and meeting regulatory requirements [31].

Energy efficiency considerations play an important role in industrial process economics. The development of processes that operate at lower temperatures, utilize microwave or other energy-efficient heating methods, or employ catalytic processes that reduce energy requirements can provide significant cost advantages [23] [24].